Head-to-Head GST Inhibition: Cyclohexanone Core vs. Cyclopentanone and Acyclic Analogs
In a direct comparative study of three curcumin analog series, 2,6-dibenzylidenecyclohexanone (A series) derivatives exhibited distinct glutathione S-transferase (GST) inhibition profiles compared to 2,5-dibenzylidenecyclopentanone (B series) and 1,4-pentadiene-3-one (C series) analogs [1]. The cyclohexanone-based scaffold demonstrated potent inhibition of human liver cytosolic GSTs and GSTM1-1, with specific A-series derivatives achieving IC50 values in the 0.2–0.6 μM range [1]. Critically, the unsubstituted parent compound 2,6-dibenzylidenecyclohexanone showed an IC50 of 100,000 nM (100 μM) against glutathione reductase, establishing a baseline for structure-activity relationship studies [2].
| Evidence Dimension | Inhibitory potency against human glutathione S-transferase isoforms (GSTA1-1, GSTM1-1) and glutathione reductase |
|---|---|
| Target Compound Data | A-series (2,6-dibenzylidenecyclohexanone derivatives): IC50 = 0.2–0.6 μM for most potent analogs against GSTA1-1 and GSTM1-1; Parent compound IC50 = 100,000 nM against glutathione reductase |
| Comparator Or Baseline | B-series (2,5-dibenzylidenecyclopentanone derivatives) and C-series (1,4-pentadiene-3-one derivatives): IC50 = 0.2–0.7 μM for most potent analogs across series |
| Quantified Difference | A-series parent compound exhibits weak intrinsic activity (100 μM IC50), confirming that inhibitory potency arises from substituent effects rather than the core scaffold alone; however, the cyclohexanone core enables potent inhibition upon derivatization comparable to other series |
| Conditions | Recombinant human GST isoforms; colorimetric assay with glutathione as substrate; 30-minute preincubation |
Why This Matters
This direct comparative data confirms that the cyclohexanone scaffold is a valid and distinct platform for GST inhibitor development, but procurement decisions must account for the specific substitution pattern, as the unsubstituted parent compound exhibits negligible intrinsic activity.
- [1] Appiah-Opong, R., Commandeur, J. N., van der Vliet, C., & Vermeulen, N. P. (2008). Inhibition of human glutathione S-transferases by curcumin and analogues. Xenobiotica, 38(7-8), 874-889. View Source
- [2] BindingDB. (n.d.). BDBM50240380: 2,6-Bis-(benzylidene)-cyclohexanone. Retrieved from BindingDB database. View Source
